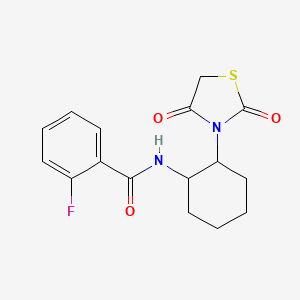

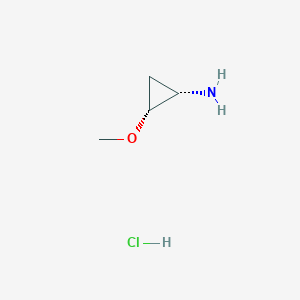

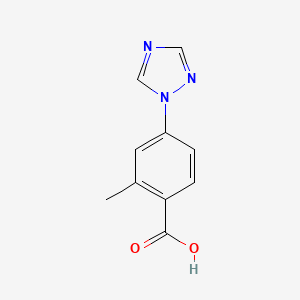

1-(1H-benzimidazol-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1H-benzimidazol-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of beta-blockers and has been found to exhibit promising activity against various diseases.

科学的研究の応用

DNA Topoisomerase I Inhibitors

Benzimidazole derivatives, including those similar to 1-(1H-benzimidazol-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol, have been identified as potential inhibitors of mammalian type I DNA topoisomerases. These enzymes play a crucial role in DNA replication and transcription, making their inhibitors valuable for cancer research and therapy. One study synthesized three 1H-benzimidazole derivatives and evaluated their effects on mammalian type I DNA topoisomerase activity, revealing significant inhibitory effects (Alpan, Gunes, & Topçu, 2007).

Catalytic Applications

Research into ionic liquid-based Ru(II)–phosphinite compounds, including structures related to 1-(1H-benzimidazol-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol, has demonstrated their efficacy as catalysts in the transfer hydrogenation of various ketones. These findings are significant for chemical synthesis processes, offering efficient and high-conversion solutions for producing alcohols from ketones (Aydemir et al., 2014).

Antimicrobial Activity

A study on the synthesis, characterization, and antimicrobial activity of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives has highlighted their potential in combating microbial infections. These compounds exhibited significant activity against various strains of bacteria and fungi, showcasing the versatility of benzimidazole derivatives in developing new antimicrobials (Salahuddin et al., 2017).

Anticancer Agents

Benzimidazole-based Schiff base copper(II) complexes have been synthesized and shown to effectively bind DNA through intercalative modes. These complexes not only bind to DNA but also induce cellular DNA lesions, demonstrating substantial cytotoxic effects against various cancer cell lines. Such research underlines the potential of benzimidazole derivatives in developing novel anticancer therapies (Paul et al., 2015).

特性

IUPAC Name |

1-(benzimidazol-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2/c1-12-8-14(6-7-15(12)18)22-10-13(21)9-20-11-19-16-4-2-3-5-17(16)20/h2-8,11,13,21H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJPPRVPRQOMBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(CN2C=NC3=CC=CC=C32)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-1,3-benzodiazol-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

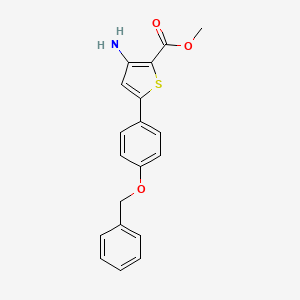

![2-[(E)-[(2-chlorophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile](/img/structure/B2558735.png)

![Isoquinolin-1-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2558736.png)

![1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2558740.png)